Doxylamine-d5 Succinate

Description

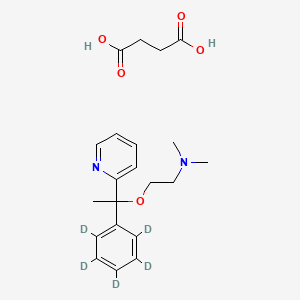

Structure

3D Structure of Parent

Properties

IUPAC Name |

butanedioic acid;N,N-dimethyl-2-[1-(2,3,4,5,6-pentadeuteriophenyl)-1-pyridin-2-ylethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O.C4H6O4/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;5-3(6)1-2-4(7)8/h4-12H,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/i4D,5D,6D,9D,10D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAUFVUYFNWQFM-NBTFKYQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C2=CC=CC=N2)OCCN(C)C)[2H])[2H].C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for Deuterium Incorporation into Complex Organic Molecules: a Case Study of Doxylamine D5 Succinate

Methodologies for Stereoselective and Regioselective Deuteration of the Doxylamine (B195884) Core Structure

The synthesis of Doxylamine-d5 Succinate (B1194679) requires the precise and controlled introduction of five deuterium (B1214612) atoms onto the phenyl ring of the doxylamine core. This demands methodologies that are highly regioselective, ensuring deuteration occurs only at the desired positions.

Catalytic Deuterium Exchange Protocols

Catalytic hydrogen isotope exchange (HIE) represents a powerful late-stage functionalization technique for introducing deuterium into organic molecules. acs.org These methods utilize a catalyst to activate C-H bonds and facilitate their exchange with a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O). acs.orgresearchgate.net

For the doxylamine core, transition-metal catalysts, particularly those based on iridium or ruthenium, are highly effective. acs.org Iridium complexes, often featuring N-heterocyclic carbene (NHC) ligands, can direct deuteration to specific positions. acs.org In the case of doxylamine, the pyridine (B92270) nitrogen and the ether oxygen can act as directing groups, guiding the catalyst to activate the ortho-C-H bonds on the pyridine and phenyl rings, respectively. acs.org Similarly, ruthenium-based catalysts have shown efficacy in the α,β-deuteration of bioactive amines. acs.org

However, achieving selective deuteration of only the phenyl ring to produce the d5 isotopologue without affecting the pyridine ring or other positions can be challenging with HIE. The reaction conditions, including the choice of catalyst, solvent, temperature, and deuterium source, must be meticulously optimized to control regioselectivity. nih.gov

Table 1: Comparison of Potential Catalytic Deuteration Strategies

| Catalyst System | Deuterium Source | Directing Group | Potential Advantages | Potential Challenges |

|---|---|---|---|---|

| Iridium(I)-NHC Complexes | D₂ Gas | Pyridine-N, Ether-O | High activity, potential for high regioselectivity. acs.org | Risk of exchange at undesired positions (e.g., pyridine ring), requires specialized equipment for gas handling. |

| Ruthenium/Carbon (Ru/C) | D₂O | Hydroxyl (in precursor) | High regioselectivity for positions alpha to alcohols, uses a readily available deuterium source. researchgate.net | May require synthesis of a specific precursor, potential for side reactions. |

Chemical Synthesis Routes Employing Deuterated Reagents

A more controlled and widely used approach for synthesizing Doxylamine-d5 is to build the molecule using a starting material that is already deuterated. This bottom-up strategy offers superior control over the precise location of the deuterium atoms. d-nb.info

The standard synthesis of doxylamine involves a Grignard reaction between 2-acetylpyridine (B122185) and a phenylmagnesium halide, followed by etherification. google.comresearchgate.net To produce Doxylamine-d5, this synthesis is adapted by using a deuterated Grignard reagent. The key steps are as follows:

Preparation of Bromobenzene-d5: The synthesis begins with benzene-d6, which is brominated to yield bromobenzene-d5. This ensures that all five positions on the phenyl ring are deuterated from the outset.

Formation of Deuterated Grignard Reagent: Bromobenzene-d5 is reacted with magnesium turnings in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form phenyl-d5-magnesium bromide. google.com

Grignard Reaction: The deuterated Grignard reagent is then reacted with 2-acetylpyridine. This reaction creates the tertiary alcohol, 1-(phenyl-d5)-1-(2-pyridyl)ethanol. researchgate.net

Etherification: The alcohol intermediate is deprotonated with a strong base like sodium amide, and the resulting alkoxide is reacted with 2-(dimethylamino)ethyl chloride to form the ether linkage, yielding the Doxylamine-d5 free base. google.com

This synthetic route ensures that the five deuterium atoms are exclusively located on the phenyl ring, providing excellent regioselectivity and high isotopic enrichment. synzeal.comlgcstandards.com

Considerations for Deuterium Atom Placement and Isotopic Purity

The precise placement of deuterium atoms is critical for the intended application of the labeled compound. For Doxylamine-d5 Succinate used as an internal standard, the deuterium atoms must be in a metabolically stable position to prevent their loss during biological processing. nih.govchemicalbook.com The phenyl ring is a suitable location as its C-H bonds are not the primary sites of metabolic oxidation, which typically occurs via N-demethylation or ether cleavage. researchgate.net

Isotopic purity is a measure of the percentage of molecules that contain the correct number of deuterium atoms at the specified positions. nih.gov For an internal standard, high isotopic purity (>98%) is essential for accurate quantification in mass spectrometry-based assays. eurisotop.com The synthetic route using deuterated reagents generally provides higher isotopic purity than catalytic exchange methods. However, impurities can arise from the presence of non-deuterated starting materials or from back-exchange reactions. Therefore, rigorous purification and analysis are required. google.com

Synthesis and Characterization of the Succinate Salt Form of Deuterated Doxylamine

The final step in the preparation is the conversion of the Doxylamine-d5 free base, which is an oily substance, into a stable, crystalline solid. This is achieved by forming a salt with succinic acid.

Salt Formation Techniques for Stable Isotope-Labeled Pharmaceutical Intermediates

Salt formation is a common practice in the pharmaceutical industry to improve the stability, solubility, and handling properties of active pharmaceutical ingredients. The process for the deuterated compound is analogous to that of its non-deuterated counterpart.

The Doxylamine-d5 free base is dissolved in an appropriate organic solvent, such as acetone (B3395972) or isopropanol. google.comresearchgate.net A solution of succinic acid in the same or a compatible solvent is then added, typically in a 1:1 molar ratio. The reaction is an acid-base neutralization that forms the succinate salt. Upon cooling or solvent evaporation, the this compound precipitates out of the solution as a crystalline solid. google.com The solid is then collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried. Recrystallization may be performed to achieve higher purity.

Analytical Techniques for Verifying Deuteration Fidelity and Structural Integrity

Comprehensive analytical testing is required to confirm the structural integrity, chemical purity, and isotopic enrichment of the final this compound product. A combination of spectroscopic and chromatographic methods is employed.

Table 2: Analytical Techniques for Characterization of this compound

| Technique | Purpose | Key Findings |

|---|---|---|

| Mass Spectrometry (MS) | Confirms molecular weight and isotopic enrichment. nih.gov | The molecular ion peak will correspond to the mass of the Doxylamine-d5 free base (approx. 275.4 g/mol ), which is 5 mass units higher than the unlabeled version (approx. 270.4 g/mol ). synzeal.com The relative intensities of ions corresponding to d0 through d5 species are used to calculate isotopic purity. |

| ¹H-NMR Spectroscopy | Verifies the location of deuterium incorporation. | A significant reduction or complete absence of signals in the aromatic region corresponding to the phenyl protons confirms successful deuteration at these sites. Signals for the pyridine and ethylamine (B1201723) protons should remain intact. |

| ²H-NMR Spectroscopy | Directly detects the presence and location of deuterium. | A signal will be observed in the aromatic region, confirming the presence of deuterium on the phenyl ring. |

| ¹³C-NMR Spectroscopy | Confirms the carbon skeleton and deuteration sites. | The signals for the deuterated carbons on the phenyl ring will be split into multiplets and have a lower intensity due to coupling with deuterium (a spin-1 nucleus). |

| High-Performance Liquid Chromatography (HPLC) | Determines chemical purity and separates impurities. lgcstandards.com | A single major peak indicates high chemical purity. The retention time will be nearly identical to an authentic standard of unlabeled Doxylamine Succinate. |

| Elemental Analysis | Confirms the elemental composition of the salt. | The measured percentages of carbon, hydrogen, nitrogen, and oxygen will match the calculated values for the C₂₁H₂₃D₅N₂O₅ formula. |

These analytical methods collectively provide a complete profile of the this compound, ensuring it meets the stringent requirements for use as a high-fidelity internal standard in regulated analytical studies.

High-Resolution Mass Spectrometry for Isotopic Abundance and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of deuterated compounds. nih.govresearchgate.net It provides two critical pieces of information: confirmation of the molecular formula through a highly accurate mass measurement and a detailed assessment of isotopic purity by analyzing the distribution of isotopologues.

For this compound, HRMS can readily distinguish the deuterated molecule from its non-deuterated counterpart. The mass of a deuterium atom is significantly greater than that of a protium (B1232500) (¹H) atom, and this difference is easily resolved by HRMS. The analysis, typically performed using a soft ionization technique like electrospray ionization (ESI), allows the intact protonated molecule [M+H]⁺ to be measured with high mass accuracy.

Isotopic purity is determined by examining the relative abundances of all possible isotopologues (d₀ to d₅) in the mass spectrum. nih.gov A sample of this compound will contain not only the desired d₅ species but also trace amounts of d₄, d₃, and lower isotopologues, as well as the non-deuterated (d₀) form, arising from incomplete deuteration of the starting materials or during synthesis. By integrating the peak areas of each isotopologue, the isotopic purity can be precisely calculated. rsc.org Doxylamine-d5 is frequently used as an internal standard in pharmacokinetic studies for the quantification of doxylamine, making isotopic purity crucial for accurate analysis. d-nb.infoscirp.orgcaymanchem.com

Table 1: Theoretical HRMS Data for Doxylamine-d₅ Isotopologues

This interactive table displays the expected exact masses for the protonated molecular ions ([M+H]⁺) of Doxylamine isotopologues. The data illustrates how HRMS distinguishes between species with different numbers of deuterium atoms.

| Isotopologue | Molecular Formula | Exact Mass [M+H]⁺ (Da) | Deuterium Atoms (n) |

| Doxylamine (d₀) | C₁₇H₂₃N₂O⁺ | 271.1805 | 0 |

| Doxylamine-d₁ | C₁₇H₂₂DN₂O⁺ | 272.1868 | 1 |

| Doxylamine-d₂ | C₁₇H₂₁D₂N₂O⁺ | 273.1931 | 2 |

| Doxylamine-d₃ | C₁₇H₂₀D₃N₂O⁺ | 274.1994 | 3 |

| Doxylamine-d₄ | C₁₇H₁₉D₄N₂O⁺ | 275.2057 | 4 |

| Doxylamine-d₅ | C₁₇H₁₈D₅N₂O⁺ | 276.2120 | 5 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Assignment (e.g., ²H-NMR, ¹³C-NMR)

While HRMS confirms the level of deuterium incorporation, it does not typically reveal the specific locations of the deuterium atoms within the molecule. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for determining the precise position of isotopic labels.

²H-NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. Since ²H-NMR is "blind" to protons, the resulting spectrum is simplified, showing signals only where deuterium atoms are present. For this compound, the ²H-NMR spectrum would exhibit a signal in the aromatic region (typically 7.0-8.5 ppm), confirming that deuteration has occurred on the phenyl or pyridyl rings. magritek.com Given the synthesis from bromobenzene-d5, this signal corresponds to the five positions on the phenyl ring. The absence of signals in the aliphatic region confirms the regioselectivity of the labeling.

¹³C-NMR Spectroscopy: Carbon-13 NMR provides powerful, indirect evidence for the location of deuterium. The presence of a deuterium atom on a carbon has two main effects:

C-D Coupling: The signal for a deuterated carbon (C-D) is split into a multiplet (typically a 1:1:1 triplet) due to coupling with the deuterium nucleus (spin I=1).

Isotope Shift: The resonance of the deuterated carbon, as well as adjacent carbons, is shifted slightly upfield (to a lower ppm value) compared to its non-deuterated counterpart. This is known as the deuterium-induced isotope shift. nih.govrsc.org

For Doxylamine-d5, the signals corresponding to the five carbons of the phenyl ring will show these characteristic splitting patterns and upfield shifts, providing unambiguous confirmation of the labeling positions. nih.gov Furthermore, quantitative ¹³C-NMR, with appropriate experimental parameters, can be used to determine the degree of deuteration at each specific site.

Table 2: Expected NMR Spectroscopic Changes for Doxylamine-d₅ Succinate

This interactive table summarizes the key diagnostic changes observed in different NMR spectra that confirm the structure and labeling pattern of Doxylamine-d₅.

| NMR Technique | Observation in Doxylamine | Expected Change in Doxylamine-d₅ | Information Gained |

| ¹H-NMR | Signals present in the aromatic region (~7.2-7.4 ppm) for the 5 phenyl protons. newdrugapprovals.org | Disappearance or significant reduction in the intensity of the phenyl proton signals. | Confirms replacement of H with D on the phenyl ring. |

| ²H-NMR | No signal (natural abundance is negligible). | A distinct signal appears in the aromatic region (~7.2-7.4 ppm). magritek.com | Directly confirms the presence and chemical environment of deuterium on the aromatic ring. |

| ¹³C-NMR | Sharp, single peaks for each unique carbon in the phenyl ring. newdrugapprovals.org | Phenyl carbon signals are split into multiplets and shifted slightly upfield. nih.gov | Unambiguously confirms the specific carbon atoms to which deuterium is attached. |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the chemical bonds and the three-dimensional structure (conformation) of a molecule. rsc.orguc.pt When analyzing deuterated compounds like this compound, these techniques offer another layer of verification for the isotopic substitution.

The fundamental principle is that the vibrational frequency of a bond is dependent on the masses of the atoms involved. Because deuterium is approximately twice as heavy as hydrogen, the stretching frequency of a C-D bond is significantly lower than that of a C-H bond.

Aromatic C-H stretching vibrations typically appear in the region of 3000–3100 cm⁻¹.

Aromatic C-D stretching vibrations are expected to appear in a much lower region, around 2200–2300 cm⁻¹.

In the FT-IR or Raman spectrum of this compound, the appearance of strong absorption bands in the C-D stretching region and a corresponding decrease in the intensity of the aromatic C-H stretching bands provides clear evidence of successful deuteration. rsc.org

Table 3: Key Vibrational Frequencies for the Analysis of Doxylamine-d₅ Succinate

This interactive table highlights the characteristic infrared frequency ranges used to distinguish between C-H and C-D bonds, which is fundamental for verifying deuteration.

| Vibrational Mode | Bond Type | Typical Wavenumber (cm⁻¹) | Expected Observation in Doxylamine-d₅ |

| Aromatic C-H Stretch | C-H | 3000 - 3100 | Reduced or absent intensity |

| Aliphatic C-H Stretch | C-H | 2850 - 3000 | Unchanged |

| Aromatic C-D Stretch | C-D | 2200 - 2300 | New, strong band appears |

| Carbonyl C=O Stretch (from Succinate) | C=O | 1700 - 1730 | Largely unchanged, confirms succinate salt |

| C-O Ether Stretch | C-O-C | 1050 - 1150 | Largely unchanged |

Development and Rigorous Validation of Bioanalytical Methods Employing Doxylamine D5 Succinate As an Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

The development of a sensitive and specific LC-MS/MS method for the quantification of doxylamine (B195884) requires meticulous optimization of chromatographic separation, mass spectrometric detection, and sample preparation. The use of Doxylamine-d5 succinate (B1194679) as an internal standard is integral to achieving high-quality, reproducible data.

Chromatographic Separation Optimization for Doxylamine and Related Analytes

Effective chromatographic separation is crucial to distinguish doxylamine and its internal standard, Doxylamine-d5, from endogenous components of the biological matrix and potential metabolites. This minimizes ion suppression or enhancement effects in the mass spectrometer's ion source, leading to more accurate quantification.

Several studies have demonstrated successful separation using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) systems. A common choice for the stationary phase is a C18 column, which provides good retention and separation for compounds like doxylamine. nih.govnih.gov For instance, an Acquity UPLC BEH C18 column (1.7 μm particle size, 2.1 mm id × 50 mm length) has been effectively used. nih.gov Another study utilized a Phenomenex Gemini® C18, 5 μm analytical column (150 × 4.6 mm i.d.). nih.gov

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation and peak shape. Gradient elution is often employed, where the proportion of the organic and aqueous phases is varied over the course of the analytical run. This allows for the efficient elution of a range of analytes with different polarities.

A frequently used mobile phase combination consists of an aqueous component, often containing an additive to improve peak shape and ionization efficiency, and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.govresearchgate.net The addition of formic acid (typically at 0.1%) or ammonium (B1175870) acetate (B1210297) to the mobile phase helps to control the pH and promote the protonation of doxylamine, which is beneficial for positive ion electrospray ionization. nih.govnih.govresearchgate.net

The following table summarizes a representative gradient elution profile used for the separation of doxylamine:

| Time (min) | Flow Rate (mL/min) | Mobile Phase A (%) (e.g., 0.1% Formic Acid in Water) | Mobile Phase B (%) (e.g., 0.1% Formic Acid in Acetonitrile) |

| Initial | 0.6 | 95 | 5 |

| 2.0 | 0.6 | 5 | 95 |

| 2.5 | 0.6 | 5 | 95 |

| 2.6 | 0.6 | 95 | 5 |

| 4.0 | 0.6 | 95 | 5 |

This is an example gradient and may vary between different analytical methods.

The flow rate is another key parameter, with typical values ranging from 0.6 mL/min to 1.5 mL/min, depending on the column dimensions and the desired run time. nih.govresearchgate.net A shorter run time is often desirable for high-throughput analysis in clinical studies. nih.gov

Mass Spectrometric Parameters for Enhanced Sensitivity and Selectivity

Tandem mass spectrometry (MS/MS) provides a high degree of sensitivity and selectivity for the quantification of doxylamine in complex biological matrices. This is achieved by monitoring specific precursor-to-product ion transitions for both the analyte and its internal standard.

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection technique used in tandem mass spectrometry. It involves isolating a specific precursor ion (the molecular ion of the analyte or internal standard), subjecting it to fragmentation, and then detecting a specific product ion. This process significantly reduces background noise and interferences.

For doxylamine, the protonated molecule [M+H]⁺ is typically selected as the precursor ion. The optimization process involves infusing a standard solution of doxylamine and Doxylamine-d5 into the mass spectrometer to determine the most abundant and stable precursor and product ions.

The MRM transitions for doxylamine and its deuterated internal standard, Doxylamine-d5, have been well-established in the literature. A commonly used transition for doxylamine is m/z 271.22 → 167.02. nih.gov For Doxylamine-d5, the corresponding transition is m/z 276.24 → 171.28. nih.gov The 5-dalton mass difference between the analyte and the internal standard ensures that they are clearly distinguished by the mass spectrometer.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Doxylamine | 271.22 | 167.02 |

| Doxylamine-d5 | 276.24 | 171.28 |

The collision energy and other MS/MS parameters are optimized to maximize the signal intensity of these transitions, thereby enhancing the sensitivity of the method.

Electrospray Ionization (ESI) is the most common ionization technique used for the analysis of doxylamine by LC-MS/MS. Doxylamine, being a basic compound, is readily ionized in the positive ion mode (ESI+). researchgate.netnih.gov

The efficiency of the ionization process is influenced by several factors, including the composition of the mobile phase and the settings of the ESI source. As mentioned earlier, the addition of modifiers like formic acid or ammonium acetate to the mobile phase promotes the formation of protonated molecules [M+H]⁺, which are then detected by the mass spectrometer. nih.govresearchgate.net

The physical parameters of the ESI source must also be carefully optimized to maximize the signal and ensure stable ionization. These parameters include:

Ion Source Temperature: This affects the desolvation of the droplets and can influence the stability of the analyte. shsmu.edu.cn

Nebulizer Gas Flow: This gas assists in the formation of the aerosol.

Drying Gas Flow and Temperature: These parameters aid in the evaporation of the solvent from the droplets, leading to the release of gas-phase ions.

Capillary Voltage: This is the voltage applied to the ESI needle, which is crucial for the formation of the Taylor cone and the electrospray.

Optimizing these conditions is essential for achieving the highest possible sensitivity and reproducibility of the assay.

Multiple Reaction Monitoring (MRM) Transition Optimization for Doxylamine-d5 Succinate

Sample Preparation Methodologies for Complex Biological Matrices

The goal of sample preparation is to extract doxylamine and Doxylamine-d5 from the biological matrix (e.g., plasma, urine) and remove interfering substances such as proteins and phospholipids. nih.gov This is a critical step for ensuring the longevity of the analytical column and the mass spectrometer, as well as for minimizing matrix effects that can impact the accuracy of the results.

Liquid-liquid extraction (LLE) is a widely used technique for the extraction of doxylamine from biological samples. nih.gov This method relies on the differential solubility of the analyte in two immiscible liquids, typically an aqueous sample and an organic solvent.

The choice of the extraction solvent is critical for achieving high recovery of the analyte. A mixture of diethyl ether and hexane (B92381) (e.g., 80:20, v/v) has been shown to be effective for extracting doxylamine from plasma. nih.gov The pH of the aqueous sample is often adjusted to an alkaline state to ensure that doxylamine, a basic compound, is in its non-ionized form, which is more soluble in organic solvents.

The LLE procedure typically involves the following steps:

Addition of the internal standard (this compound) to the plasma sample.

Addition of a basifying agent (e.g., sodium hydroxide) to adjust the pH.

Addition of the organic extraction solvent.

Vortexing or shaking to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

Centrifugation to separate the aqueous and organic layers.

Transfer of the organic layer to a clean tube.

Evaporation of the organic solvent under a stream of nitrogen.

Reconstitution of the residue in the mobile phase for injection into the LC-MS/MS system.

The optimization of LLE involves evaluating different extraction solvents, solvent ratios, and pH conditions to maximize the recovery of doxylamine while minimizing the co-extraction of interfering substances.

Protein Precipitation and Solid-Phase Extraction (SPE) Techniques

The initial step in analyzing biological samples often involves the removal of endogenous macromolecules, such as proteins, which can interfere with the analysis. ajprd.com Protein precipitation (PPT) and solid-phase extraction (SPE) are two of the most common and effective techniques employed for this purpose. ajprd.comwaters.com

Protein Precipitation (PPT) is a straightforward and rapid method for sample cleanup. ajprd.com It involves the addition of a precipitating agent, typically an organic solvent like acetonitrile or methanol, or an acid such as trichloroacetic acid, to a biological sample (e.g., plasma, serum). ajprd.com This denatures and precipitates the proteins, which can then be separated by centrifugation. The resulting supernatant, containing the analyte of interest and the internal standard, this compound, can then be further processed or directly analyzed. While simple and broadly applicable, PPT may offer less selective cleanup compared to SPE, potentially leading to higher matrix effects.

Solid-Phase Extraction (SPE) is a more selective and powerful technique for sample preparation that provides cleaner extracts and higher analyte concentration. bioanalysis-zone.com The fundamental principle of SPE involves partitioning the analyte between a solid stationary phase and a liquid mobile phase. The process generally consists of the following steps:

Conditioning: The SPE sorbent is prepared for sample application by washing it with an appropriate solvent.

Loading: The pre-treated biological sample, containing Doxylamine and its deuterated internal standard, is passed through the sorbent.

Washing: Interferences are removed from the sorbent with a solvent that does not elute the analyte of interest.

Elution: The purified analyte and internal standard are recovered from the sorbent using a strong elution solvent.

The choice of SPE sorbent (e.g., reversed-phase, normal-phase, ion-exchange) depends on the physicochemical properties of the analyte. For a compound like doxylamine, a reversed-phase or a mixed-mode cation exchange sorbent would be appropriate choices to achieve optimal retention and separation from matrix components. The use of this compound as an internal standard added prior to extraction compensates for any potential loss of the analyte during these extensive sample preparation steps. wuxiapptec.com

A comparison of these two techniques highlights their respective advantages and disadvantages:

| Feature | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |

| Selectivity | Lower | Higher |

| Sample Cleanliness | Less Clean | Cleaner |

| Method Development Time | Minimal | More Involved |

| Cost | Lower | Higher |

| Potential for Matrix Effects | Higher | Lower |

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development.numberanalytics.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. nih.gov For the analysis of doxylamine, GC-MS offers high sensitivity and specificity.

Derivatization Strategies for Volatility Enhancement in GC-MS

Many pharmaceutical compounds, including doxylamine, contain polar functional groups (e.g., amines, hydroxyls) that can lead to poor chromatographic peak shape and reduced volatility, making them unsuitable for direct GC-MS analysis. jfda-online.comthermofisher.com Chemical derivatization is a crucial step to overcome these limitations by converting the polar analytes into less polar and more volatile derivatives. jfda-online.comthermofisher.comgcms.cz Common derivatization techniques for compounds like doxylamine include:

Silylation: This is one of the most common derivatization methods, where active hydrogens in functional groups are replaced with a trimethylsilyl (B98337) (TMS) group. thermofisher.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The resulting silylated doxylamine is more volatile and thermally stable. thermofisher.com

Acylation: This involves the introduction of an acyl group. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with primary and secondary amines and hydroxyl groups to form stable, volatile derivatives. jfda-online.com

Alkylation: This strategy can also be employed to increase volatility. jfda-online.com

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible conversion of the analyte and the internal standard, this compound. nih.govnih.gov

Optimized GC Column Selection and Temperature Programming

The separation of the derivatized doxylamine from other sample components is achieved on a GC column. The selection of the appropriate column and the optimization of the temperature program are critical for achieving good resolution and peak shape. restek.comgcms.cz

GC Column Selection: The choice of the stationary phase is the most important factor in achieving a successful separation. restek.comgcms.cz For the analysis of derivatized doxylamine, a non-polar or mid-polarity column is typically used.

| Column Type | Stationary Phase Composition | Application |

| Non-polar | 100% Dimethylpolysiloxane (e.g., DB-1, HP-1) | General purpose, good for non-polar compounds. |

| Mid-polarity | 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5MS) | A versatile phase suitable for a wide range of analytes, including many derivatized drugs. nih.gov |

| Polar | Polyethylene Glycol (e.g., DB-WAX) | Used for more polar compounds, but less common for derivatized amines. |

The column dimensions (length, internal diameter, and film thickness) also play a significant role in the separation efficiency and analysis time. chromatographyonline.com Longer columns provide better resolution but increase analysis time, while smaller internal diameter columns offer higher efficiency. chromatographyonline.com

Temperature Programming: Isothermal analysis (constant temperature) is rarely sufficient for complex samples. chromatographyonline.com Temperature programming, where the column temperature is increased during the analysis, is employed to optimize the separation. numberanalytics.comchromatographyonline.com A typical temperature program consists of:

Initial Temperature and Hold Time: A lower initial temperature helps to focus the analytes at the head of the column, improving the resolution of early eluting peaks. chromatographyonline.comelementlabsolutions.com

Ramp Rate(s): The rate at which the temperature is increased affects the separation. A slower ramp rate generally improves resolution but lengthens the analysis time. elementlabsolutions.com Multiple ramps can be used to optimize the separation of specific compound groups.

Final Temperature and Hold Time: The final temperature ensures that all components are eluted from the column. chromatographyonline.comelementlabsolutions.com

A systematic approach to developing the temperature program, often starting with a scouting gradient, is essential for achieving optimal separation. chromatographyonline.com For instance, a study on doxylamine analysis utilized a temperature program that started at 70°C and ramped up to 320°C to ensure proper elution. nuph.edu.ua Another method for general drug screening programmed the oven from 150°C to 300°C. nih.gov

Comprehensive Method Validation Protocols for Deuterated Internal Standards.nih.gov

The use of a deuterated internal standard like this compound requires rigorous validation to ensure the reliability of the bioanalytical method. clearsynth.comeuropa.eu Validation protocols are guided by regulatory agencies to demonstrate that the method is suitable for its intended purpose. nih.gov

Assessment of Specificity and Selectivity, Including Cross-Talk and Interference

Specificity and Selectivity refer to the ability of the method to unequivocally measure the analyte in the presence of other components in the sample matrix, such as metabolites, impurities, or other drugs. nih.gov This is typically assessed by analyzing blank matrix samples from multiple sources to check for interfering peaks at the retention time of the analyte and the internal standard. nih.gov

Cross-talk is a phenomenon specific to mass spectrometric detection where the signal from the analyte contributes to the signal of the internal standard, or vice versa. wuxiapptec.comresearchgate.net This can occur due to isotopic overlap or the presence of impurities in the analyte or internal standard. researchgate.net To assess cross-talk, a blank matrix is spiked with the analyte at the upper limit of quantification (ULOQ) and analyzed for any response in the internal standard channel. nih.gov Similarly, a sample containing only the internal standard is analyzed to check for any contribution to the analyte signal. nih.gov The International Council for Harmonisation (ICH) M10 guidelines suggest that the contribution of the internal standard to the analyte signal should be ≤ 20% of the lower limit of quantification (LLOQ), and the analyte's contribution to the internal standard signal should be ≤ 5% of the internal standard's response. wuxiapptec.com

Linearity and Calibration Curve Establishment with Weighting Schemes.nih.govresearchgate.net

Linearity demonstrates the direct proportionality of the instrument response to the concentration of the analyte over a defined range. researchgate.net A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the calibration standards. researchgate.net A minimum of six non-zero concentration levels, including the LLOQ and ULOQ, are typically required to establish the calibration curve. europa.eu

Calibration Curve and Weighting Schemes: In many bioanalytical methods, the variance of the data points increases with concentration, a phenomenon known as heteroscedasticity. nih.govcore.ac.uk In such cases, a simple linear regression may give undue weight to the higher concentration standards, leading to inaccuracy at the lower end of the curve. nih.govresearchgate.netcore.ac.uk To counteract this, weighted least squares linear regression is employed. nih.govresearchgate.netcore.ac.uk Common weighting factors include 1/x, 1/x², or 1/y, where x is the concentration and y is the response. researchgate.netchromatographyonline.com The most appropriate weighting scheme is the one that minimizes the sum of the absolute relative errors across the calibration range. chromatographyonline.com Regulatory guidelines recommend using the simplest regression model that adequately describes the concentration-response relationship with an appropriate weighting scheme. europa.euchromatographyonline.com

An example of calibration curve data for a hypothetical doxylamine assay is presented below:

| Nominal Concentration (ng/mL) | Analyte/IS Peak Area Ratio | Back-calculated Concentration (ng/mL) (Unweighted) | %RE (Unweighted) | Back-calculated Concentration (ng/mL) (1/x² Weighted) | %RE (1/x² Weighted) |

| 1 (LLOQ) | 0.012 | 1.15 | 15.0% | 1.02 | 2.0% |

| 2 | 0.023 | 2.10 | 5.0% | 2.05 | 2.5% |

| 10 | 0.110 | 9.80 | -2.0% | 9.95 | -0.5% |

| 50 | 0.540 | 49.5 | -1.0% | 49.8 | -0.4% |

| 100 | 1.050 | 102.0 | 2.0% | 101.0 | 1.0% |

| 200 (ULOQ) | 2.150 | 198.0 | -1.0% | 199.5 | -0.25% |

As the table illustrates, the use of a 1/x² weighting factor can significantly improve the accuracy of the back-calculated concentrations, especially at the lower end of the calibration curve.

Evaluation of Accuracy and Precision (Intra-day and Inter-day)

The accuracy and precision of a bioanalytical method are fundamental to its validity, demonstrating the closeness of measured values to the nominal concentration and the degree of scatter among a series of measurements, respectively. austinpublishinggroup.comfda.gov These parameters are assessed through intra-day and inter-day validation experiments using quality control (QC) samples at multiple concentration levels.

Intra-day precision and accuracy are determined by analyzing multiple replicates of QC samples at low, medium, and high concentrations within a single day. Inter-day precision and accuracy involve the analysis of these QC samples over several consecutive days. rsc.org For a method to be considered reliable, the precision, expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD), should generally not exceed 15%, except at the lower limit of quantification (LLOQ), where a limit of 20% is often acceptable. austinpublishinggroup.comich.org The accuracy, expressed as the percentage of the nominal concentration, should be within 85-115% (or 80-120% for the LLOQ). austinpublishinggroup.com

In a study validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for doxylamine in human plasma using Doxylamine-d5 as the internal standard, the intra-run precision (%CV) for QC samples ranged from 0.9% to 12.7%, while the inter-run precision ranged from 1.1% to 7.9%. nih.gov The intra-run accuracy was between 96.4% and 113.7% of the nominal concentration, and the inter-run accuracy ranged from 102.8% to 108.8%. nih.gov Another LC-MS/MS method for doxylamine in human plasma reported intra-batch precision (%CV) of less than 5.4% and accuracy deviation (%RE) from -10.6% to 3.7%. The inter-batch precision was less than 6.6%, with accuracy deviation ranging from -2.7% to 0.1%. researchgate.netnih.gov Similarly, a chiral separation method for doxylamine enantiomers in rat plasma demonstrated a mean relative standard deviation (RSD%) for accuracy and both intra-day and inter-day precision of ≤10% for both enantiomers. researchgate.net

Table 1: Intra-day and Inter-day Accuracy and Precision Data

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.netipinnovative.com For bioanalytical methods, the LOQ is a more critical parameter and is typically established as the lowest standard on the calibration curve. austinpublishinggroup.com

The LOQ must be determined with a precision of ≤20% CV and an accuracy of 80-120%. austinpublishinggroup.com In various validated methods for doxylamine using Doxylamine-d5 as an internal standard, the LOQ has been established at different levels depending on the specific method and instrumentation. For instance, a UPLC-MS/MS method for doxylamine in human plasma established a limit of quantification of 1.0 ng/mL. nih.gov Another sensitive LC-MS/MS method reported an LOQ of 0.500 ng/mL. researchgate.netnih.gov An older HPLC method for doxylamine succinate tablets reported a higher LOQ of 3.28 µg/ml and an LOD of 0.96 µg/ml. d-nb.info

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

Matrix Effect Assessment and Compensation Strategies

The matrix effect is the alteration of analyte ionization due to the presence of co-eluting, interfering substances in the biological matrix, which can lead to inaccurate quantification. It is a significant concern in LC-MS/MS-based assays. The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to compensate for matrix effects. researchgate.net Since the deuterated internal standard has nearly identical physicochemical properties and chromatographic behavior to the analyte, it experiences similar matrix effects, allowing for accurate correction of the analyte signal. veeprho.com

Assessment of the matrix effect is typically performed by comparing the response of the analyte in post-extraction spiked blank matrix samples with the response of the analyte in a neat solution at the same concentration. rsc.org A validated LC-MS/MS method for doxylamine using Doxylamine-d5 as an internal standard demonstrated that the matrix effect was within the acceptable range, ensuring the reliability of the results. researchgate.net

Stability of Analyte and Internal Standard in Various Sample Handling Conditions

Ensuring the stability of both the analyte and the internal standard throughout the entire sample handling and analysis process is crucial for obtaining reliable data. Stability studies are conducted to evaluate the integrity of the analyte and internal standard under various conditions that mimic those encountered during sample collection, storage, and processing.

These studies typically include:

Short-term stability: Assesses stability at room temperature for a period relevant to sample handling. nih.gov

Freeze-thaw stability: Evaluates the impact of repeated freezing and thawing cycles. nih.gov

Long-term stability: Determines stability during prolonged storage at frozen temperatures (e.g., -20°C or -80°C). nih.govcaymanchem.com

Autosampler stability: Assesses stability in the processed samples while waiting for injection into the analytical instrument. nih.gov

For this compound, a solid formulation is reported to be stable for at least four years when stored at -20°C. caymanchem.comcaymanchem.com In a validated method, doxylamine and its internal standard, Doxylamine-d5, were found to be stable in human plasma under various conditions, including short-term at room temperature, multiple freeze-thaw cycles, and long-term storage. nih.gov Another study confirmed the stability of doxylamine in plasma after 4 hours at room temperature, one month at -80°C, and three freeze-thaw cycles. science.gov

Dilution Integrity and Carry-Over Assessment

Dilution Integrity

In some instances, the concentration of an analyte in a sample may exceed the upper limit of quantification (ULOQ) of the calibration curve. In such cases, the sample must be diluted with a blank matrix to bring the concentration within the quantifiable range. Dilution integrity studies are performed to ensure that this dilution process does not affect the accuracy and precision of the measurement. ich.orgnih.gov This is typically evaluated by spiking a matrix with the analyte at a concentration above the ULOQ, diluting it with a blank matrix, and then analyzing the diluted sample. The accuracy and precision of the back-calculated concentration must be within ±15%. ich.orgnih.gov Validated methods using Doxylamine-d5 have demonstrated acceptable dilution integrity. nih.govresearchgate.net

Carry-Over Assessment

Carry-over is the appearance of an analyte signal in a blank sample that is injected after a high-concentration sample. This can lead to the overestimation of the analyte concentration in subsequent samples. Carry-over is assessed by injecting a blank sample immediately after the ULOQ standard. ich.org Regulatory guidelines specify that the response in the blank sample should not exceed 20% of the LLOQ response for the analyte and 5% for the internal standard. ich.org Bioanalytical methods developed for doxylamine utilizing Doxylamine-d5 as an internal standard have successfully met these acceptance criteria for carry-over. nih.govresearchgate.net

Applications of Doxylamine D5 Succinate in Preclinical Drug Development and Mechanistic Research Methodologies

Methodological Role in In Vitro Drug Metabolism Studies

In vitro drug metabolism studies are crucial for predicting a drug's behavior in vivo. Doxylamine-d5 succinate (B1194679) provides the necessary analytical precision for these assays.

Quantification of Parent Drug in Microsomal Stability Assays

Microsomal stability assays are a cornerstone of early drug discovery, used to estimate the intrinsic clearance of a compound by liver enzymes. In these assays, the test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). The rate of disappearance of the parent drug over time is measured to determine its metabolic stability.

The use of a stable isotope-labeled internal standard, such as Doxylamine-d5 succinate, is paramount for accurate quantification in these assays. xenotech.comacanthusresearch.com It is added to the reaction mixture at a known concentration, typically during the quenching step, to normalize for variations in sample processing and instrument response. xenotech.com Since this compound has nearly identical physicochemical properties to doxylamine (B195884), it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer, but is distinguishable by its higher mass. acanthusresearch.com This minimizes variability and allows for precise determination of the remaining parent drug concentration at each time point.

Table 1: Example Data from a Microsomal Stability Assay

| Time Point (minutes) | Doxylamine Concentration (µM) | This compound (Internal Standard) Response (cps) | Calculated % Remaining Doxylamine |

| 0 | 1.00 | 500,000 | 100 |

| 5 | 0.85 | 495,000 | 85 |

| 15 | 0.60 | 505,000 | 60 |

| 30 | 0.35 | 498,000 | 35 |

| 60 | 0.10 | 502,000 | 10 |

This table represents hypothetical data to illustrate the principle.

Use in Hepatocyte Incubation Systems for Metabolic Pathway Elucidation (Analytical Support)

Hepatocyte incubation systems provide a more comprehensive in vitro model for metabolism studies as they contain a full complement of metabolic enzymes and cofactors. These systems are used to identify the metabolic pathways of a drug. Studies have utilized radiolabeled doxylamine, such as [14C]-doxylamine succinate, to trace and identify metabolites in isolated rat hepatocytes. nih.gov The metabolites identified in these systems include doxylamine N-oxide, desmethyldoxylamine, and didesmethyldoxylamine. nih.gov

In modern metabolic pathway elucidation using high-resolution mass spectrometry, this compound serves as an invaluable analytical tool. While the unlabeled drug is incubated with hepatocytes to generate metabolites, the deuterated standard is spiked into the samples prior to analysis. This aids in distinguishing true metabolites from background noise and matrix interferences. The known mass shift between the parent drug and its deuterated standard helps in predicting the masses of the deuterated metabolites, which can be used to confirm the identity of the unlabeled metabolites formed in the incubation. nih.gov

Application in Reaction Phenotyping Methodologies for Enzyme Identification

Reaction phenotyping studies are conducted to identify the specific enzymes responsible for a drug's metabolism. nih.govevotec.com This is critical for predicting potential drug-drug interactions and understanding variability in patient populations due to genetic polymorphisms in drug-metabolizing enzymes. nih.gov The two primary methods for reaction phenotyping are:

Incubations with recombinant human enzymes: The drug is incubated individually with a panel of specific drug-metabolizing enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) to see which enzyme(s) metabolize the compound. evotec.comenamine.net

Chemical inhibition studies: The drug is incubated with human liver microsomes in the presence and absence of known selective inhibitors for specific enzymes. enamine.net A significant reduction in metabolism in the presence of a specific inhibitor points to that enzyme's involvement.

In both approaches, accurate quantification of the parent drug's depletion is essential. This compound is used as the internal standard in the LC-MS/MS analysis to ensure the precision of these measurements. researchgate.net By comparing the rate of metabolism across the different recombinant enzymes or the degree of inhibition by specific inhibitors, researchers can pinpoint the key enzymes involved in doxylamine clearance.

Analytical Support for In Vivo Animal Pharmacokinetic Methodologies

Following in vitro characterization, the pharmacokinetic properties of a drug are studied in animal models. This compound is crucial for the bioanalytical methods that underpin these in vivo studies. caymanchem.com

Quantitative Bioanalysis in Animal Plasma, Urine, and Tissue Samples

Pharmacokinetic studies in animals, such as rats, are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. researchgate.net These studies involve administering the drug to the animal and collecting biological samples (plasma, urine, and tissues) at various time points. researchgate.netresearchgate.net The concentration of the drug in these samples is then measured to determine key pharmacokinetic parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life.

A sensitive and specific LC-MS/MS method is typically developed and validated for the quantitative determination of doxylamine in these biological matrices. researchgate.net this compound is the ideal internal standard for this purpose. researchgate.netacs.org For instance, in a study investigating the brain distribution of antihistamines in rats, plasma and brain concentrations were measured by LC/MS/MS, demonstrating the utility of such methods in complex matrices. researchgate.net The use of a deuterated internal standard corrects for matrix effects, which can be significant in complex samples like plasma and tissue homogenates, and ensures the accuracy and reproducibility of the pharmacokinetic data. acanthusresearch.com

Table 2: Example Pharmacokinetic Parameters in Rat Plasma

| Parameter | Value |

| Cmax (ng/mL) | 150 |

| Tmax (hours) | 2.0 |

| AUC (0-t) (ng*h/mL) | 950 |

| Half-life (hours) | 4.5 |

This table represents hypothetical data from a preclinical pharmacokinetic study in rats.

Methodological Aspects of Tissue Distribution Studies Using Labeled Standards

Understanding where a drug distributes in the body is critical for assessing its efficacy and potential toxicity. Traditionally, quantitative whole-body autoradiography (QWBA) with radiolabeled compounds (e.g., ¹⁴C or ³H) has been used to visualize and quantify drug distribution across all tissues in an animal. nih.govbioivt.com However, QWBA does not distinguish between the parent drug and its metabolites. researchgate.net

Mass spectrometric imaging (MSI) is a more recent technique that can simultaneously measure the distribution of the parent compound and its metabolites in whole-body tissue sections without the need for radiolabeling. researchgate.net In MSI, a stable isotope-labeled internal standard, such as this compound, is homogeneously applied to the surface of the tissue section before analysis. researchgate.net This allows for the normalization of the signal and helps to correct for variations in ionization efficiency caused by the different chemical environments across the tissue (i.e., matrix effects). researchgate.net This application provides a more detailed and specific picture of the drug's distribution, helping to identify target tissues and sites of potential accumulation.

Isotopic Tracer Applications in Mechanistic Biochemical Investigations

The use of stable isotope-labeled compounds is a cornerstone of drug metabolism and pharmacokinetic (DMPK) studies, providing an unparalleled ability to trace the fate of a drug molecule within a biological system. nih.govbioivt.comnuvisan.com this compound is ideally suited for these applications, enabling researchers to conduct detailed mechanistic investigations into the biochemical transformations of doxylamine.

The primary metabolic pathways for doxylamine have been identified through studies, including those using radiolabeled compounds like ¹⁴C-doxylamine. science.govresearchgate.netnih.gov These major routes include:

N-demethylation: The sequential removal of methyl groups from the tertiary amine, leading to the formation of N-desmethyldoxylamine and N,N-didesmethyldoxylamine. nih.govwho.int

N-oxidation: The formation of doxylamine-N-oxide. nih.gov

Side-chain cleavage: Oxidation and cleavage of the ether side-chain, resulting in various polar metabolites. researchgate.netnih.gov

This compound serves as a powerful tracer to explore the kinetics and mechanisms of these pathways. When co-administered with its non-labeled counterpart, the deuterium-labeled compound can be distinguished by mass spectrometry due to its higher mass. This allows for precise tracking of the parent drug and its metabolites without the need for radioactive labels. acs.org

One of the key applications is in studying the kinetic isotope effect (KIE). juniperpublishers.com The replacement of hydrogen with deuterium (B1214612) at a site of metabolic attack can slow down the rate of the enzymatic reaction because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. juniperpublishers.com By strategically placing the deuterium atoms on the phenyl ring, as in Doxylamine-d5, researchers can investigate whether aromatic hydroxylation is a significant metabolic pathway. If the rate of metabolism is slower for the d5-analog compared to the unlabeled drug, it provides evidence for a KIE, thereby helping to pinpoint specific sites and enzymes (e.g., cytochrome P450s) involved in its biotransformation. nih.govwho.int This approach helps in elucidating complex metabolic maps and understanding potential inter-individual variability in drug metabolism. nih.govresearchgate.net

Development of High-Throughput Analytical Methodologies for Preclinical Screening

In preclinical drug development, it is crucial to have reliable, sensitive, and efficient analytical methods to quantify drug concentrations in biological samples. These measurements are fundamental to defining the pharmacokinetic profile of a new chemical entity. This compound is widely used as an ideal internal standard (IS) in the development and validation of high-throughput analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

The use of a stable isotope-labeled internal standard like Doxylamine-d5 is considered the gold standard for quantitative bioanalysis. acs.org Because it is chemically identical to the analyte (doxylamine), it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects during mass spectrometric detection. However, it is distinguishable by its higher mass-to-charge ratio (m/z). This ensures highly accurate and precise quantification of doxylamine, as the IS effectively compensates for variations during sample preparation, extraction, and analysis.

Numerous studies have detailed the validation of LC-MS/MS methods for doxylamine quantification using Doxylamine-d5 as the internal standard. These methods are essential for preclinical pharmacokinetic screens and later-stage clinical bioequivalence studies. The high sensitivity and specificity of these assays allow for the processing of a large number of samples, which is a requirement for high-throughput screening in the drug discovery pipeline. researchgate.netthe-innovation.org

Below is a table summarizing typical parameters from a validated LC-MS/MS method for the quantification of doxylamine in human plasma, demonstrating the role of Doxylamine-d5.

Table 1: Parameters of a Validated High-Throughput LC-MS/MS Method for Doxylamine Quantification

| Parameter | Doxylamine (Analyte) | Doxylamine-d5 (Internal Standard) | Details & Findings |

| Mass Transition (m/z) | 271.0 → 182.0 | 276.2 → 187.3 | Quantification is achieved using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI) mode, providing high specificity. |

| Linear Concentration Range | 0.500 - 200 ng/mL | N/A | The method demonstrates excellent linearity across a clinically relevant concentration range, suitable for pharmacokinetic studies. |

| Lower Limit of Quantification (LLOQ) | 0.500 ng/mL | N/A | High sensitivity allows for accurate measurement of low drug concentrations, crucial for determining terminal elimination phases. |

| Precision (%CV) | < 6.6% | N/A | Intra- and inter-batch precision are well within regulatory acceptance criteria, indicating high reproducibility. |

| Accuracy (%RE) | -10.6% to 3.7% | N/A | The relative error is minimal, demonstrating the method's accuracy in measuring the true concentration of the analyte. |

| Sample Preparation | Protein Precipitation | Protein Precipitation | A simple and rapid protein precipitation method allows for high-throughput sample processing, essential for preclinical screening. |

Data compiled from published research findings. [Referenced from multiple sources describing similar methodologies: 2, 3, 4]

Investigation of Isotopic Effects and Their Influence on Analytical Performance

Chromatographic Isotope Effects and Their Impact on Separation Efficiency

The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H) can subtly alter the physicochemical properties of a molecule, leading to observable chromatographic isotope effects. nih.gov These effects primarily manifest as shifts in retention time, which can impact the co-elution of the analyte and its deuterated internal standard, a critical factor for accurate quantification. chromatographyonline.commyadlm.org

Analysis of Retention Time Shifts Due to Deuteration

In reversed-phase liquid chromatography (RPLC), deuterated compounds often exhibit slightly shorter retention times than their non-deuterated counterparts. researchgate.netnih.gov This phenomenon, known as the "isotope effect," is generally attributed to the fact that the C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor changes in the molecule's polarity and its interaction with the stationary phase. oup.comreddit.com The magnitude of the retention time shift is typically dependent on the number of deuterium atoms and their position within the molecule. researchgate.net While often small, these shifts can be significant enough to cause partial or complete separation of the analyte and the internal standard. chromatographyonline.com For instance, studies have shown that even a slight separation can lead to differential matrix effects, compromising the accuracy of the results. chromatographyonline.comoup.com

Conversely, in normal-phase liquid chromatography, deuterated compounds may exhibit longer retention times. oup.com The specific chromatographic conditions, including the mobile phase composition and the type of stationary phase, play a crucial role in the extent and direction of the retention time shift. reddit.comresearchgate.net

Table 1: Factors Influencing Retention Time Shifts of Deuterated Standards

| Factor | Description of Impact |

| Number of Deuterium Atoms | A greater number of deuterium atoms generally leads to a more pronounced retention time shift. chromatographyonline.comresearchgate.net |

| Position of Deuteration | The location of the deuterium atoms within the molecule can affect its polarity and interaction with the stationary phase, influencing the retention time. myadlm.org |

| Chromatographic Mode | In reversed-phase LC, deuterated compounds typically elute earlier, while in normal-phase LC, they may elute later. researchgate.netoup.com |

| Mobile Phase Composition | The composition and gradient of the mobile phase can influence the separation of the analyte and its deuterated standard. chromatographyonline.commyadlm.org |

| Stationary Phase Chemistry | The type of chromatographic column and its stationary phase chemistry are critical in determining the interaction with the analyte and its deuterated analog. reddit.com |

Mass Spectrometric Isotope Effects on Ionization Efficiency and Fragmentation

The presence of deuterium atoms in Doxylamine-d5 Succinate (B1194679) can also lead to isotope effects in the mass spectrometer, potentially affecting ionization efficiency and fragmentation patterns. nih.govnih.gov

Characterization of Fragmentation Pathways and Diagnostic Ions for Doxylamine-d5 Succinate

In tandem mass spectrometry (MS/MS), the fragmentation of the precursor ion into product ions is used for quantification. The fragmentation pathways of Doxylamine (B195884) and its deuterated analog are expected to be similar. researchgate.net For Doxylamine, common multiple reaction monitoring (MRM) transitions include m/z 271.0 → 182.0. researchgate.netresearchgate.net For Doxylamine-d5, the corresponding transition would be m/z 276.2 → 187.3, reflecting the five-dalton mass increase due to deuteration. researchgate.netresearchgate.net

Doxylamine is metabolized in the body through pathways such as N-demethylation to form N-desmethyldoxylamine and N,N-didesmethyldoxylamine, as well as N-oxidation and other reactions. who.intnih.govresearchgate.net The fragmentation of these metabolites would also be important to consider in comprehensive metabolic studies. The mass spectral characterization of Doxylamine and its metabolites has been described, providing a basis for understanding the fragmentation of Doxylamine-d5 and its potential metabolites. nih.gov

Table 2: Common Mass Spectrometric Transitions for Doxylamine and Doxylamine-d5

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Doxylamine | 271.0 | 182.0 | researchgate.netresearchgate.net |

| Doxylamine-d5 | 276.2 | 187.3 | researchgate.netresearchgate.net |

Potential for Deuterium-Protium Exchange and its Mitigation in Analytical Assays

A significant concern when using deuterated internal standards is the potential for deuterium-protium (D-H) exchange, where deuterium atoms on the labeled standard are replaced by protons from the solvent or matrix. acanthusresearch.com This exchange can compromise the integrity of the internal standard, leading to inaccurate quantification.

The stability of the deuterium label is dependent on its position within the molecule. acanthusresearch.com Deuterium atoms on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups are more susceptible to exchange, especially under acidic or basic conditions. acanthusresearch.commdpi.com The five deuterium atoms in this compound are located on the phenyl ring, which are generally considered to be in non-exchangeable positions under typical analytical conditions. caymanchem.com

However, the potential for back-exchange should always be considered and evaluated during method development. nih.govspringernature.com Strategies to mitigate this risk include:

Controlling pH: Maintaining a neutral pH in sample and solvent preparations can minimize the risk of acid- or base-catalyzed exchange. mdpi.com

Temperature Control: Elevated temperatures can sometimes promote D-H exchange. cdnsciencepub.com Performing sample preparation and analysis at controlled, ambient, or sub-ambient temperatures can be beneficial. nih.gov

Solvent Choice: Using aprotic solvents where possible during extraction and reconstitution steps can reduce the source of protons for exchange.

Method Validation: Stability experiments should be conducted to assess the stability of the deuterated internal standard in the sample matrix and analytical solutions over time. acanthusresearch.com This involves analyzing samples after storage under various conditions to ensure the isotopic purity remains constant. nih.gov

By carefully considering and investigating these isotopic effects, analytical scientists can develop robust and reliable LC-MS/MS methods for the quantification of Doxylamine using this compound as an internal standard, ensuring the generation of high-quality data.

Theoretical Frameworks for Predicting and Explaining Isotopic Effects

The observable differences in the behavior of isotopologues like Doxylamine and Doxylamine-d5 are rooted in fundamental principles of quantum mechanics and statistical mechanics. htslabs.com The theoretical frameworks used to predict and explain these isotopic effects are primarily based on Transition State Theory (TST) and the concept of Zero-Point Energy (ZPE). caymanchem.com

An isotope effect is defined as the change in a molecular property that arises from a change in isotopic mass. The core principle is that because isotopes of an element have the same number of protons and electrons, the potential energy surface governing a chemical reaction is identical for all isotopologues. caymanchem.com Therefore, differences in reaction rates or physical properties are not due to changes in electronic structure but are instead effects of nuclear mass. caymanchem.com

The key factor is the difference in vibrational energy levels. A chemical bond can be modeled as a harmonic oscillator. According to quantum mechanics, even at absolute zero, a molecule retains a minimum amount of vibrational energy, known as the Zero-Point Energy (ZPE). caymanchem.com The ZPE is dependent on the vibrational frequency of the bond, which in turn is dependent on the masses of the atoms forming the bond. A bond involving a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. caymanchem.com Consequently, the C-D bond has a lower ZPE. caymanchem.com

This difference in ZPE is the primary cause of the kinetic isotope effect (KIE), which is the ratio of reaction rates between the light (kL) and heavy (kH) isotopologues (KIE = kL/kH). caymanchem.com For a reaction to occur where a C-H or C-D bond is broken in the rate-determining step (a primary KIE), energy must be supplied to reach the transition state. nih.gov Since the C-D bond starts from a lower energy state (lower ZPE), it requires more activation energy to be broken, resulting in a slower reaction rate compared to the C-H bond. caymanchem.com The C-D bond is effectively stronger than the C-H bond, an effect that can slow metabolic processes and is a key principle in the design of some deuterated drugs. researchgate.netoup.com

Computational chemistry provides powerful tools for predicting and interpreting KIEs. htslabs.com By comparing computed KIEs with experimental values, researchers can validate their computational models and gain deeper insight into reaction mechanisms. htslabs.com Advanced theoretical models often employ a combination of quantum mechanics and molecular mechanics (QM/MM) to represent the potential energy surface and model the bond-breaking and bond-forming processes. researchgate.net Furthermore, methods like path integral simulations can be used to make quantum corrections to classical models and provide highly accurate calculations of KIEs, accounting for effects such as quantum tunneling, where a particle can pass through an energy barrier rather than over it. researchgate.net These computational approaches are essential for accurately modeling the mechanisms and energetics of chemical and enzymatic reactions.

Quality Assurance and Reference Material Characterization for Doxylamine D5 Succinate

Methodologies for Purity Assessment of Deuterated Reference Standards

The purity of a deuterated reference standard is a critical parameter that directly impacts the accuracy of quantitative analytical methods. A multi-pronged approach is typically employed to provide a comprehensive purity assessment, ensuring confidence in the material's certified value.

One of the primary techniques is quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. researchgate.netmdpi.com This method offers a direct measurement of purity without the need for an identical reference standard of the analyte. jst.go.jp The purity is determined by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity. mdpi.com For complex molecules, multiple peaks in the qNMR spectrum may be utilized for a more comprehensive assessment. researchgate.net

The mass balance method is another high-precision approach for purity determination. researchgate.net It is considered a primary method as it can be traced to SI units of mass (kg) and amount of substance (mol). researchgate.net This method involves the separate quantification of all impurities (e.g., organic related substances, water content, residual solvents, non-volatile inorganic content) and subtracting their sum from 100%. The purity value is often calculated using the formula: Purity = (100% - Organic Impurities) x (100% - Volatile Content - Non-Volatile Residue). lgcstandards.com

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with various detectors like a Diode-Array Detector (DAD), are widely used to assess the presence of organic impurities. lgcstandards.comd-nb.infoimpactfactor.org HPLC methods are developed to separate the main compound from any related substances that may have formed during synthesis or degradation. d-nb.infoimpactfactor.org The purity is often expressed as a percentage of the main peak area relative to the total peak area in the chromatogram. Suppliers of Doxylamine-d5 Succinate (B1194679) often report purity of >95% as determined by HPLC. lgcstandards.com

The following table summarizes the common methodologies for purity assessment:

Table 1: Methodologies for Purity Assessment

| Methodology | Principle | Application to Deuterated Standards |

|---|---|---|

| Quantitative NMR (qNMR) | Compares the integral of analyte signals to a certified internal standard of known purity. mdpi.comjst.go.jp | Provides an absolute purity value without needing a specific standard for the deuterated compound itself. Can identify and quantify impurities. researchgate.net |

| Mass Balance | Determines purity by subtracting the sum of all identified impurities (water, solvents, inorganic residue) from 100%. researchgate.netlgcstandards.com | A primary method providing high accuracy and direct traceability to SI units. researchgate.net |

| HPLC | Separates the compound from organic impurities based on physicochemical properties. Purity is typically determined by peak area percentage. d-nb.info | Routinely used to check for the presence of the unlabeled analyte and other related organic impurities. lgcstandards.comtandfonline.com |

During the synthesis of deuterated standards, trace amounts of the unlabeled drug may remain as an impurity. tandfonline.com This cross-contribution is a critical parameter to assess, as it can interfere with the quantification of the native analyte, potentially leading to inaccurate results. tandfonline.com Therefore, purity assessment must specifically address the isotopic purity and the presence of any unlabeled Doxylamine (B195884) Succinate.

Stability Profiling of Doxylamine-d5 Succinate as a Reference Material

Establishing the stability of a reference material under various conditions is essential to ensure its integrity from the time of certification to its use in an analytical laboratory. Stability studies are designed to simulate the conditions the material might encounter during its lifecycle. osf.io

Long-term stability studies evaluate the integrity of the reference material over an extended period when stored under recommended conditions. For this compound, this typically involves storage at low temperatures, such as -20°C, in a dark, dry environment. lgcstandards.comcdnisotopes.com

The process involves analyzing the purity of the material at initial and subsequent time points. For deuterated standards, this often means storing aliquots of the material in a solid form or as a stock solution in a suitable solvent like acetonitrile (B52724) or methanol. mdpi.comresearchgate.net Studies have shown that many deuterated standards remain stable for years when stored properly as a solid at or below 4°C. lgcstandards.com However, long-term stability in solution is not always guaranteed and requires specific examination. lgcstandards.com For instance, some metabolite standards show progressive degradation after three weeks of frozen storage in solution. nih.gov The stability assessment ensures that the certified purity value remains valid throughout the shelf life of the material when stored unopened. lgcstandards.comindustry.gov.au

In a typical laboratory workflow, reference standard stock solutions are subjected to multiple freeze-thaw cycles and may be left on the lab bench at room temperature for periods during sample preparation. osf.ioinnovareacademics.in

Freeze-Thaw Stability: This assessment determines if the compound remains stable after repeated cycles of freezing (e.g., at -20°C or -80°C) and thawing to room temperature. innovareacademics.in Studies on various deuterated standards have shown that many are stable for up to 10 freeze-thaw cycles, although some exceptions exist. nih.govresearchgate.net The validation process involves analyzing quality control (QC) samples after a specified number of cycles and comparing the results to freshly prepared samples. innovareacademics.innih.gov

Bench-Top Stability: This evaluates the stability of the analyte in solution at ambient laboratory temperatures (e.g., 25°C) for a duration that simulates the sample preparation and analysis time. nih.gov For many deuterated standards, stability has been demonstrated for periods ranging from several hours to over 23 hours at room temperature. researchgate.netnih.gov

The table below outlines typical parameters for these stability studies.

Table 2: Stability Study Parameters for Deuterated Reference Materials

| Stability Type | Conditions | Typical Duration | Acceptance Criteria |

|---|---|---|---|

| Long-Term | Stored at recommended temperature (e.g., -20°C) in the dark. lgcstandards.com | Months to years. mdpi.com | Purity remains within specified limits of the initial value. |

| Freeze-Thaw | Repeated cycles from frozen storage (e.g., -20°C/-80°C) to room temperature. innovareacademics.in | 3 to 10 cycles. nih.govresearchgate.netnih.gov | Analyte concentration within ±15% of nominal values. osf.ioinnovareacademics.in |

| Bench-Top | Kept at ambient laboratory temperature (e.g., 25°C). nih.gov | 6 to 24 hours. researchgate.netnih.gov | Analyte concentration within ±15% of nominal values. osf.io |

Long-Term Storage Stability Investigations

Development and Certification of this compound as a Certified Reference Material (CRM)

The development of this compound as a Certified Reference Material (CRM) is a meticulous process that confers a higher level of quality assurance. A CRM is produced and certified in accordance with international standards such as ISO 17034 (for the competence of reference material producers) and ISO/IEC 17025 (for the competence of testing and calibration laboratories).

The certification process involves:

Synthesis and Purification: Synthesis of the deuterated compound, followed by rigorous purification to achieve the highest possible purity.

Comprehensive Characterization: The material's identity is confirmed using techniques like NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Its purity is then assigned using primary methods like qNMR and/or mass balance, as described in section 6.1. researchgate.net

Homogeneity and Stability Assessment: Studies are conducted to ensure that the entire batch of the material is homogeneous and that it will remain stable within its shelf life. lgcstandards.comindustry.gov.au